An In-depth Technical Guide to Methyl Diethylphosphonoacetate
An In-depth Technical Guide to Methyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl diethylphosphonoacetate (B8399255) is a versatile organophosphorus reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon double bonds. This document provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.
Chemical and Physical Properties
Methyl diethylphosphonoacetate is a clear, colorless to slightly yellow liquid.[1][2] It is an important reagent in organic chemistry, valued for its role in the Horner-Wadsworth-Emmons reaction.[3] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅O₅P | [4][5][6][7] |
| Molecular Weight | 210.16 g/mol | [4][5] |
| CAS Number | 1067-74-9 | [1][5][6][7] |
| EC Number | 213-938-2 | [8] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2] |
| Boiling Point | 127-131 °C at 9 mmHg | [1][8] |
| Density | 1.145 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.433 | [1][8] |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| Solubility | Miscible with tetrahydrofuran | [2] |
| InChI | 1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3 | [7][9] |
| SMILES | CCOP(=O)(CC(=O)OC)OCC | [9] |
Synthesis of Methyl Diethylphosphonoacetate
The most common method for synthesizing methyl diethylphosphonoacetate is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with methyl chloroacetate (B1199739).
Experimental Protocol: Michaelis-Arbuzov Reaction
A mixture of methyl chloroacetate (4.8 g, 44 mmol) and triethyl phosphite (7.3 g, 44 mmol) is heated at 135 °C for 10 hours.[5] The reaction mixture is then allowed to cool to room temperature to yield the desired product, methyl 2-(diethylphosphoryl)acetate, as a mixture of rotamers in high yield (98%, 6.2 g).[5]
Chemical Reactivity and Applications
Methyl diethylphosphonoacetate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. The phosphonate (B1237965) carbanion, generated by treating the reagent with a base, reacts with aldehydes or ketones to form an intermediate which then eliminates to give an alkene.
This reagent is utilized in the synthesis of a variety of important compounds, including:
-
Allylic fluorides[1]
-
Substituted thiophenes and furans for the potential treatment of type 2 diabetes[1]
-
Pyridone alkaloids with neuritogenic activity[1]
-
Immunosuppressive cyclopentanediol derivatives[1]
-
Building blocks for antibiotics through regioselective Diels-Alder reactions[1]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure)
To a solution of methyl diethylphosphonoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base (e.g., sodium hydride) is added at a low temperature (e.g., 0 °C) to generate the phosphonate carbanion. The resulting solution is then treated with an aldehyde or ketone. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The product is then isolated and purified using standard techniques such as extraction and column chromatography.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl diethylphosphonoacetate is a valuable tool for its characterization. While specific peak assignments and coupling constants can vary slightly depending on the solvent and instrument, the general features are consistent. A reference to the ¹H NMR spectrum is available.[9]
Infrared (IR) Spectroscopy
The IR spectrum of methyl diethylphosphonoacetate displays characteristic absorption bands corresponding to its functional groups. These typically include strong absorbances for the P=O, C=O, and C-O bonds. The NIST Chemistry WebBook provides access to the IR spectrum of this compound.[7][10][11]
Safety and Handling
Methyl diethylphosphonoacetate is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[8][12] May cause respiratory irritation.[13]
-
Precautionary Statements:
-
Wash skin thoroughly after handling.[12]
-
Wear protective gloves, eye protection, and face protection.[14][12]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][12]
-
If skin or eye irritation persists, get medical advice/attention.[12]
-
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK (EN14387)) are recommended.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[14] It should be stored in a dry environment at room temperature.[2]
-
Incompatible Materials: Strong oxidizing agents.[14]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[14][12]
References
- 1. Methyl diethylphosphonoacetate | 1067-74-9 [chemicalbook.com]
- 2. Methyl diethylphosphonoacetate | 1067-74-9 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl 2-(diethoxyphosphoryl)acetate | CAS#:1067-74-9 | Chemsrc [chemsrc.com]
- 5. Methyl diethylphosphonoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl diethylphosphonoacetate | C7H15O5P | CID 66113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl diethylphosphonoacetate [webbook.nist.gov]
- 8. Methyl diethylphosphonoacetate 97 1067-74-9 [sigmaaldrich.com]
- 9. Methyl diethylphosphonoacetate(1067-74-9) 1H NMR spectrum [chemicalbook.com]
- 10. Methyl diethylphosphonoacetate [webbook.nist.gov]
- 11. Methyl diethylphosphonoacetate [webbook.nist.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Methyl diethylphosphonoacetate, 97% | Fisher Scientific [fishersci.ca]
- 14. fishersci.ca [fishersci.ca]
